Product packaging for Meperidinic acid(Cat. No.:CAS No. 3627-48-3)

Meperidinic acid

Cat. No.: B8821262
CAS No.: 3627-48-3
M. Wt: 219.28 g/mol
InChI Key: KHUPPYUUMRDAAX-UHFFFAOYSA-N

Description

Meperidinic acid, also known as this compound or pethidine intermediate C, is a 4-phenylpiperidine derivative that serves as a major metabolite and a synthetic precursor to the opioid analgesic pethidine (meperidine) . Due to its role in the synthesis of controlled substances, this compound is itself a controlled compound under UN Narcotic Schedule I and is strictly regulated internationally . For researchers, it provides critical value in pharmacokinetic and metabolic studies. The conversion of pethidine to this compound is primarily mediated by the human liver carboxylesterase enzyme hCE-1, and the rate of this metabolism can vary significantly between individuals, making this compound essential for investigating enzymatic activity and individual metabolic differences . Furthermore, this compound is a vital standard in forensic and clinical toxicology for the analytical detection and quantification of pethidine and its metabolites in biological samples such as urine, aiding in drug monitoring and compliance research . It has also been used as a starting material or chemical intermediate for the synthesis of more complex heterocyclic structures in medicinal chemistry research . Researchers utilize this compound with the understanding that it possesses little to no inherent opioid activity itself, with its primary research significance lying in its metabolic and synthetic relationships to other molecules . This compound has the molecular formula C13H17NO2 and a molar mass of 219.284 g·mol⁻¹ . All research must be conducted in compliance with applicable national and international regulations governing controlled substance precursors. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-phenylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO2/c1-14-9-7-13(8-10-14,12(15)16)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUPPYUUMRDAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189812
Record name Meperidinic acid
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Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3627-48-3
Record name 1-Methyl-4-phenyl-4-piperidinecarboxylic acid
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Record name Meperidinic acid
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Record name Meperidine acid
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Record name Meperidinic acid
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Record name MEPERIDINE ACID
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Synthetic Methodologies and Chemical Transformations of Meperidinic Acid

Classical and Contemporary Approaches to Laboratory Synthesis

The de novo synthesis of meperidinic acid and its analogs involves established principles of heterocyclic chemistry, focusing on the construction of the core piperidine (B6355638) ring and the installation of substituents at the C4 position. nih.govnih.gov

The total synthesis of this compound can be logically approached by first constructing the precursor, 4-phenylpiperidine-4-carboxylic acid, followed by N-methylation. A classical and effective method for creating the 4,4-disubstituted piperidine core involves the alkylation of an active methylene (B1212753) compound, such as phenylacetonitrile, with a nitrogen mustard derivative like N-methyl-bis(2-chloroethyl)amine.

A plausible synthetic pathway is outlined below:

Cyclization: Phenylacetonitrile is deprotonated with a strong base (e.g., sodium amide) to form a carbanion. This nucleophile then reacts with an N-protected bis(2-haloethyl)amine, such as N-benzyl-bis(2-chloroethyl)amine, in a double alkylation reaction to form the 1-benzyl-4-cyano-4-phenylpiperidine intermediate.

Hydrolysis: The nitrile group of the intermediate is then subjected to vigorous acidic or basic hydrolysis to convert it into a carboxylic acid, yielding 1-benzyl-4-phenylpiperidine-4-carboxylic acid. ontosight.ai

Deprotection and N-methylation: The N-benzyl protecting group is removed via catalytic hydrogenation. The resulting secondary amine, 4-phenylpiperidine-4-carboxylic acid, is then methylated. A common method for this final step is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269) to reductively methylate the amine, yielding the final product, this compound. chemicalbook.com An alternative is catalytic reductive methylation using formaldehyde in a hydrogen atmosphere. google.com

Table 1: Plausible Synthetic Route for this compound

Step Reaction Key Reagents Intermediate/Product
1 Cyclization Phenylacetonitrile, Sodium Amide, N-Benzyl-bis(2-chloroethyl)amine 1-Benzyl-4-cyano-4-phenylpiperidine
2 Nitrile Hydrolysis Strong Acid (e.g., H₂SO₄) or Base (e.g., KOH), Heat 1-Benzyl-4-phenylpiperidine-4-carboxylic acid
3 Deprotection H₂, Palladium on Carbon (Pd/C) 4-Phenylpiperidine-4-carboxylic acid
4 N-Methylation Formic Acid, Formaldehyde (Eschweiler-Clarke) 1-Methyl-4-phenylpiperidine-4-carboxylic acid

This compound is an achiral molecule as it possesses a plane of symmetry that passes through the nitrogen atom and the C4-phenyl and C4-carboxyl groups. Consequently, stereoselective synthesis is not a consideration for the preparation of this compound itself.

However, the principles of stereoselective synthesis are highly relevant for creating chiral analogs of this compound, which could have important pharmacological properties. For instance, introducing a substituent at the C2, C3, C5, or C6 position of the piperidine ring would create one or more chiral centers. The synthesis of such derivatives would require stereoselective methods to control the spatial arrangement of the substituents. mdpi.com Techniques such as asymmetric catalysis, the use of chiral auxiliaries, or starting from chiral precursors (like substituted amino acids) would be essential to obtain specific stereoisomers. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in a laboratory setting. Each step of the synthesis can be fine-tuned to suppress side reactions and facilitate purification. nih.govontosight.ai

Key parameters for optimization include:

Temperature: Reaction rates generally increase with temperature. However, excessive heat during the cyclization or hydrolysis steps can lead to the formation of degradation byproducts. Finding the optimal temperature balances reaction speed with product stability.

Solvent: The choice of solvent is critical. For the initial alkylation, a non-protic solvent is required. For subsequent steps like hydrolysis and methylation, polar solvents are more suitable. solubilityofthings.com The solvent can also influence reaction rates and the solubility of intermediates and byproducts, affecting purification.

Concentration and Stoichiometry: Adjusting the concentration of reactants and their molar ratios can drive the reaction equilibrium towards the desired product and minimize unreacted starting materials.

Catalyst: In the hydrogenation and N-methylation steps, the choice and amount of catalyst (e.g., Pd/C) are critical. Catalyst activity can significantly impact reaction time and efficiency.

pH Control: During hydrolysis and workup procedures, precise pH control is necessary to ensure the carboxylic acid is in the desired protonated or deprotonated state to facilitate extraction and purification.

Table 2: Optimization Parameters for this compound Synthesis

Parameter Step Affected Objective Potential Actions
Temperature Cyclization, Hydrolysis Balance reaction rate and prevent byproduct formation Perform trial reactions at various temperatures to identify the optimal point.
Solvent All steps Improve solubility, enhance reaction rate, simplify purification Screen different solvents (e.g., THF, DMF for cyclization; water, ethanol (B145695) for hydrolysis).
Reactant Ratio Cyclization, N-Methylation Drive reaction to completion Use a slight excess of one reagent (e.g., the methylating agent).
Catalyst Loading Hydrogenation Ensure complete deprotection without side reactions Optimize the weight percentage of the Pd/C catalyst.
pH Hydrolysis, Extraction Maximize product yield and purity Carefully adjust pH with acid/base to isolate the product from impurities.

Stereoselective Synthetic Pathways and Chirality Considerations

Chemical Reactivity and Transformation Pathways of the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site on the this compound molecule under many conditions, allowing for the synthesis of various derivatives.

The carboxylic acid functional group of this compound can be readily converted into esters and amides, which are often used to modify the pharmacological profile of a parent compound.

Esterification: this compound can be esterified by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification). For example, reaction with ethanol and sulfuric acid yields ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine/Meperidine). A more direct method involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the desired alcohol. ekjm.org This two-step process is often higher yielding and avoids the unfavorable equilibrium of Fischer esterification.

Amidation: Similarly, amides can be synthesized by reacting this compound with a primary or secondary amine. This reaction typically requires activating the carboxylic acid, often by converting it to an acyl chloride or by using peptide coupling reagents (e.g., DCC, EDC). These reagents facilitate the formation of the amide bond under mild conditions. google.com A variety of amide derivatives can be prepared, depending on the amine used in the reaction. google.com

Table 3: Synthesis of this compound Derivatives

Derivative Class Reaction Reagents Example Product
Esters Fischer Esterification Methanol (B129727), H₂SO₄ Methyl 1-methyl-4-phenylpiperidine-4-carboxylate nih.gov

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The product of this reaction is (1-methyl-4-phenylpiperidin-4-yl)methanol. This alcohol provides another functional group for further synthetic modifications.

Oxidation: While the carboxylic acid group is already in a high oxidation state, the tertiary amine of the piperidine ring is susceptible to oxidation. Treatment with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) can lead to the formation of the corresponding N-oxide, 1-methyl-4-phenylpiperidine-4-carboxylic acid N-oxide. nih.govresearchgate.net Such N-oxides are often explored as prodrugs in medicinal chemistry. nih.gov The phenyl ring can also be oxidized under very harsh conditions, but this typically leads to a mixture of products and is less synthetically useful. The oxidation of N-methylpiperidine derivatives to the corresponding lactams (amides within the ring) can also be achieved using specific catalysts, such as gold on ceria (Au/CeO₂), which would represent a more complex transformation. osti.gov

Nucleophilic and Electrophilic Substitution Reactions on the Piperidine Ring

The chemical reactivity of the piperidine ring within this compound is characteristic of a saturated, cyclic secondary amine. Unlike aromatic heterocycles such as pyridine (B92270), the saturated nature of the piperidine ring precludes typical electrophilic aromatic substitution reactions. uoanbar.edu.iq The ring's electron density is not delocalized, making it resistant to attack by electrophiles under standard conditions. uoanbar.edu.iqbhu.ac.in

Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the piperidine ring is generally not a feasible reaction pathway. The nitrogen atom, however, possesses a lone pair of electrons in an sp³ hybridized orbital, making it nucleophilic and the primary site of reactivity towards electrophiles. uoanbar.edu.iqbhu.ac.in Reactions such as N-alkylation and N-acylation occur readily at the nitrogen atom. The greater electronegativity of the nitrogen atom deactivates the adjacent carbon atoms towards electrophilic attack. uoanbar.edu.iq In strongly acidic media, the nitrogen atom is protonated, which further increases the deactivation of the ring system. uoanbar.edu.iq

Nucleophilic Substitution: For a nucleophilic substitution reaction to occur on a carbon atom of the piperidine ring, a suitable leaving group would need to be present on the ring. ebsco.com In this compound, the carbons of the piperidine ring are saturated and bear only hydrogen atoms, which are not effective leaving groups. Therefore, direct nucleophilic substitution on the unsubstituted ring is not a common transformation. Synthetic strategies to functionalize the ring typically involve other methods, such as oxidation to an enamine or iminium ion, followed by nucleophilic attack. The Chichibabin reaction, a well-known nucleophilic amination, is characteristic of pyridine and does not apply to the saturated piperidine system. bhu.ac.in

The reactivity of the piperidine ring in this compound is thus dominated by the chemistry of the secondary amine functionality at the nitrogen atom and the carboxylic acid and phenyl groups at the C4 position.

Synthesis of Analogues and Structurally Related Chemical Entities for Research

This compound, as the primary metabolite of meperidine, shares the same 4-phenylpiperidine (B165713) core structure that has been the foundation for extensive medicinal chemistry research. drugbank.comresearchgate.net The synthesis of analogues is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence biological activity. oncodesign-services.com

The design of this compound analogues is guided by systematic structural modifications at key positions on the molecule to probe interactions with biological targets. Research based on the parent compound, meperidine, has identified three primary regions for modification: the piperidine nitrogen, the C4-phenyl group, and the C4-ester/carboxyl group. researchgate.netuno.edu

Modification of the Piperidine Nitrogen: The N-methyl group is a common target for modification. N-demethylation to produce the northis compound scaffold allows for the introduction of various other alkyl or arylalkyl substituents. This strategy explores how the size, length, and electronic nature of the N-substituent affect potency and selectivity. Studies on related compounds have shown that N-demethylated analogues can exhibit improved binding affinity for certain transporters. uno.edu

Substitution on the C4-Aryl Ring: The phenyl group at the C4 position offers numerous possibilities for substitution. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can significantly alter the electronic properties and steric profile of the molecule. uno.edu This can influence how the analogue fits into a binding pocket and interacts with target residues. For example, halogenation (e.g., 4-iodo, 3,4-dichloro) or the addition of other aromatic systems (e.g., 2-naphthyl) has been explored in meperidine analogues to enhance potency. researchgate.netuno.edu

Synthetic routes to this compound derivatives leverage established organic chemistry transformations. A common starting point can be meperidine itself or a precursor to the 4-phenylpiperidine core.

One general synthetic approach involves:

N-Demethylation: The N-methyl group of meperidine or a related precursor can be removed using reagents like α-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis, or via other demethylation protocols.

N-Alkylation: The resulting secondary amine (the "nor-" derivative) is a versatile intermediate that can be alkylated with a variety of alkyl halides or subjected to reductive amination with aldehydes or ketones to introduce diverse substituents at the nitrogen position. nih.gov

Aryl Group Modification: Modifications to the phenyl ring are often incorporated early in the synthesis, starting with an appropriately substituted phenylacetonitrile, which is a key building block for the piperidine ring itself.

Carboxylic Acid Derivatization: The carboxylic acid of this compound can be activated (e.g., to an acid chloride or using coupling agents like DCC/EDC) and reacted with various alcohols or amines to synthesize a library of ester or amide derivatives. researchgate.net Alternatively, hydrolysis of the ester in a series of meperidine analogues provides the corresponding this compound derivatives. nih.gov

The following table summarizes findings from SAR studies on meperidine analogues, which provide a rationale for the synthesis of corresponding this compound derivatives for further research.

Metabolic Pathways and Biotransformation Mechanisms of Meperidinic Acid

Further Biotransformation of Meperidinic Acid: In Vitro Degradation Studies

Following its formation, this compound is not metabolically inert. It undergoes further biotransformation, primarily through a Phase II conjugation reaction, to facilitate its excretion from the body. drugbank.commedcentral.comnih.gov

The enzymatic process responsible for the conjugation of this compound is glucuronidation. nih.govscispace.com This reaction is catalyzed by the uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) superfamily of enzymes. brieflands.comnih.govrsc.org UGTs are Phase II metabolizing enzymes that transfer glucuronic acid from the co-factor uridine diphosphate-glucuronic acid (UDPGA) to a substrate. rsc.org Carboxylic acids are common substrates for UGT enzymes. rsc.org While the specific UGT isoform responsible for the glucuronidation of this compound is not explicitly identified in the available research, the UGT enzyme class is well-established as the catalyst for this type of conjugation reaction for numerous drug metabolites. nih.govrsc.org This metabolic step can occur in the liver and potentially other tissues containing UGT enzymes. brieflands.comnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Meperidine
Normeperidine
Ethanol (B145695)
Glucuronic acid
This compound glucuronide
Northis compound

Proposed Metabolic Routes and Metabolite Characterization in Isolated Systems

Cellular and Subcellular Compartmentalization of Metabolic Enzymes Relevant to Formation

The biotransformation of meperidine into its metabolite, this compound, is a clear example of metabolic compartmentalization, where the location of specific enzymes at the tissue, cellular, and subcellular levels dictates the metabolic fate of the parent compound. nih.gov The formation of this compound occurs primarily through the hydrolysis of meperidine, a reaction catalyzed by specific carboxylesterase enzymes. wikipedia.orgnih.govnih.gov

The principal enzyme responsible for the conversion of meperidine to this compound is human carboxylesterase 1 (hCE-1). wikipedia.orgnih.govnih.gov Research has demonstrated that while both hCE-1 and another isoform, hCE-2, can bind meperidine, only hCE-1 possesses the catalytic activity to hydrolyze it to this compound. nih.gov

Tissue and Cellular Localization

The liver is the primary site for the metabolism of meperidine, including its hydrolysis to this compound. nih.govnswtag.org.auwikipedia.orgmedicines.org.uk Carboxylesterases are widely distributed throughout the body, but the highest concentrations are found in the liver and small intestine, where they play a significant role in the first-pass metabolism of various compounds. nih.gov

The distribution of carboxylesterase isoforms is tissue-specific. The human liver predominantly expresses hCE-1, with much smaller quantities of hCE-2. nih.gov Conversely, the small intestine contains high levels of hCE-2 but virtually no hCE-1. nih.gov This differential expression pattern means that the formation of this compound is largely confined to the liver, the organ with abundant hCE-1. nih.govnih.gov Other tissues like the kidney and lungs also contain carboxylesterases, but the liver is the main organ for this specific metabolic reaction. nih.gov

Subcellular Localization

Within the cell, the enzymes of drug metabolism are organized in specific compartments. nih.govsigmaaldrich.com Phase I metabolic enzymes, including carboxylesterases and cytochrome P450s, are primarily located in the endoplasmic reticulum (ER). sigmaaldrich.commdpi.com The enzymes are embedded in the ER membrane, and this fraction of the cell is often isolated for in vitro studies as "microsomes". sigmaaldrich.comnih.gov

Human carboxylesterase 1 (hCE-1) is found in the endoplasmic reticulum and the cytoplasm of hepatocytes (liver cells). nih.govmdpi.com This localization within the ER places it in close proximity to other enzyme systems, such as the cytochrome P450 (CYP) enzymes, which are responsible for the alternative metabolic pathway of meperidine—N-demethylation to normeperidine. wikipedia.orgnih.gov The co-localization of these different enzyme systems within the same subcellular compartment highlights the liver ER as a central hub for drug biotransformation. sigmaaldrich.comelsevier.es

The table below summarizes the key enzymes and their locations relevant to the formation of this compound.

Table 1: Cellular and Subcellular Localization of Enzymes in this compound Formation

Enzyme Primary Tissue Location Subcellular Location Role in Meperidine Metabolism
Human Carboxylesterase 1 (hCE-1) Liver nih.govnih.gov Endoplasmic Reticulum, Cytoplasm nih.govmdpi.com Catalyzes the hydrolysis of meperidine to form this compound. wikipedia.orgnih.gov
Human Carboxylesterase 2 (hCE-2) Small Intestine, Liver (low levels) nih.gov Endoplasmic Reticulum, Cytoplasm nih.gov Binds to meperidine but does not hydrolyze it to this compound. nih.gov

| Cytochrome P450 (CYP2B6, CYP3A4, CYP2C19) | Liver nih.gov | Endoplasmic Reticulum (Microsomes) sigmaaldrich.comnih.gov | Catalyzes the alternative pathway of N-demethylation to normeperidine, competing with the formation of this compound. wikipedia.orgnih.gov |

This organized compartmentalization ensures that lipophilic compounds like meperidine, upon entering the hepatocyte, are efficiently processed by enzyme systems within the endoplasmic reticulum to be converted into more water-soluble metabolites like this compound for subsequent elimination. nih.govsigmaaldrich.com

Advanced Analytical Strategies for Comprehensive Characterization and Quantification in Research Contexts

Chromatographic Separation Techniques for Isolation and Analysis

Chromatography is a fundamental step in the analysis of meperidinic acid, enabling its separation from the parent drug, other metabolites, and endogenous matrix components. ark-tdm.comark-tdm.comhpst.cz The choice between liquid and gas chromatography depends on the analyte's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. ark-tdm.comncl.edu.twijmrhs.com Its applicability to polar and non-volatile compounds makes it well-suited for the direct analysis of this compound without the need for derivatization.

Methodologies often involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a common setup might utilize a C18 column with a mobile phase consisting of an acetonitrile (B52724) and buffer solution mixture. hpst.cznih.gov The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the acidic analyte. ijmrhs.com Detection is typically achieved using a UV detector or, more powerfully, a mass spectrometer. ijmrhs.comnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a preferred confirmatory method for the analysis of meperidine and its metabolites. ark-tdm.comark-tdm.com This combination provides high selectivity and sensitivity, allowing for the accurate quantification of this compound even at low concentrations. plos.org

Table 1: Example of HPLC Parameters for this compound Analysis

ParameterCondition
Column Zorbax Eclipse Plus C18 Rapid Resolution HT (4.6 x 50 mm, 1.8 µm) hpst.cz
Mobile Phase A: Water with 20 mM Ammonium Formate pH 6.4, B: Methanol (B129727) hpst.cz
Flow Rate 0.5 mL/min hpst.cz
Column Temperature 40 °C hpst.cz
Detection Tandem Mass Spectrometry (MS/MS) hpst.cz

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, though it necessitates a derivatization step to increase the volatility and thermal stability of the polar carboxylic acid. thermofisher.com

A common derivatization strategy involves esterification. researchgate.netnih.gov For example, this compound can be converted to its methyl or ethyl ester, which is more amenable to GC analysis. oup.comresearchgate.net This can be achieved by reacting the dried urine extract with an alcohol (like methanol or ethanol) in the presence of an acid catalyst, such as sulfuric acid. researchgate.netnih.gov The resulting esterified compound, which is essentially pethidine or a similar ester, can then be readily analyzed by GC. researchgate.netnih.gov

Another approach is silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The identity of the derivatized this compound is often confirmed using GC coupled with mass spectrometry (GC-MS). oup.comnih.gov

Table 2: Derivatization Strategies for GC Analysis of this compound

Derivatization MethodReagent(s)Resulting DerivativePurpose
Esterification Ethanol-Sulfuric Acid researchgate.netPethidine (Ethyl ester)Increases volatility for GC analysis. researchgate.net
Esterification Methanol nih.govMethyl ester of this compoundEnhances thermal stability and volatility. oup.com
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) esterIncreases volatility and improves chromatographic behavior.

Pethidine has a chiral center, and therefore, its metabolites, including this compound, can exist as enantiomers. ajol.infosigmaaldrich.com While general chromatographic methods separate compounds based on their chemical and physical properties, chiral chromatography is specifically designed to separate these stereoisomers. ajol.infogcms.cz This is significant because enantiomers can have different pharmacological and toxicological profiles. libretexts.org

Chiral separation can be achieved in several ways. One method involves the use of a chiral stationary phase (CSP) in an HPLC system. nih.gov These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and, thus, separation. gcms.cz

Another approach is the use of chiral derivatizing agents (CDAs). libretexts.org In this method, the enantiomers of this compound are reacted with a pure enantiomer of another chiral compound to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatography column. libretexts.orgnih.gov While this technique is effective, it requires a chirally pure derivatization reagent and careful validation to ensure that the reaction rates are the same for both enantiomers. sigmaaldrich.com

Gas Chromatography (GC) Applications and Derivatization Strategies

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing both structural information and the ability to quantify the compound with high sensitivity and specificity. nih.govark-tdm.comhpst.cznih.gov It is often used in conjunction with a chromatographic separation technique like HPLC or GC. ark-tdm.comhpst.cznih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques used in LC-MS to analyze compounds like this compound. farmaciajournal.comnih.gov

ESI is particularly well-suited for polar molecules that can be ionized in solution. farmaciajournal.com In positive ion mode ESI-MS, this compound is typically detected as its protonated molecular ion [M+H]+. oup.comnih.gov For this compound, this corresponds to a mass-to-charge ratio (m/z) of 220. oup.com ESI has been successfully used to detect this compound in urine samples. oup.comnih.govoup.com

APCI is another valuable ionization source, generally more suitable for less polar analytes. farmaciajournal.comnih.gov The choice between ESI and APCI often depends on the specific analyte and the mobile phase composition, with optimization of the ionization source being a key step in method development. farmaciajournal.comojp.gov

Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity and structural confirmation capabilities of mass spectrometric analysis. ark-tdm.comresearchgate.netnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. wikipedia.org This process provides a fragmentation pattern that is highly characteristic of the molecule's structure. nih.gov

For this compound, the protonated molecular ion [M+H]+ at m/z 220 would be selected as the precursor ion. oup.com Collision-induced dissociation (CID) is then used to break this ion into smaller fragments. wikipedia.org The analysis of these fragments helps to confirm the identity of the compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the confirmation and quantification of meperidine and its metabolites due to its high specificity and sensitivity. ark-tdm.comark-tdm.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of an analyte with high precision, typically to four or five decimal places. bioanalysis-zone.comresearchgate.net This capability allows for the determination of a compound's exact mass, which in turn enables the calculation of its elemental formula. bioanalysis-zone.commeasurlabs.com Unlike nominal mass spectrometry, which provides an integer mass, HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas due to the mass defect of their constituent atoms. nih.gov

For this compound, HRMS provides unambiguous identification by measuring its exact mass, which is theoretically 219.1259 Da for the neutral molecule with the elemental formula C₁₃H₁₇NO₂. medkoo.com In practice, using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often observed. Research has confirmed the detection of this ion at an m/z of 220. oup.com The analytical specificity of HRMS is crucial in complex sample matrices where interferences are common, helping to eliminate false positives and provide high confidence in analyte identification. researchgate.netnih.gov

Table 1: HRMS Data for this compound

ParameterValueSource
Chemical FormulaC₁₃H₁₇NO₂ medkoo.com
Exact Mass219.1259 Da medkoo.com
Molecular Weight219.28 g/mol medkoo.com
Observed Ion (ESI+)[M+H]⁺ oup.com
Observed m/z (ESI+)220 oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, including this compound. ebsco.comcas.cz By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ebsco.comlibretexts.org It is a primary method for confirming the identity and purity of synthesized standards and for characterizing metabolites in research contexts. cas.cznuvisan.com

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about a molecule's structure.

¹H NMR Spectroscopy identifies the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. rsc.org For this compound, a ¹H NMR spectrum would reveal signals corresponding to the protons of the phenyl group, the four methylene (B1212753) groups of the piperidine (B6355638) ring, and the N-methyl group.

¹³C NMR Spectroscopy identifies the number of unique carbon atoms in the molecule. ceitec.cz In a proton-decoupled ¹³C spectrum of this compound, distinct signals would be expected for the carbons of the phenyl ring, the piperidine ring, the N-methyl group, the quaternary carbon, and the carboxyl carbon. ceitec.cz

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Phenyl Protons~7.2-7.4 ppm (multiplet)~125-145 ppm
Piperidine Protons~2.0-3.5 ppm (multiplets)~30-55 ppm
N-Methyl Protons~2.3 ppm (singlet)~42 ppm
Quaternary CarbonN/A~60 ppm
Carboxyl Carbon~11-12 ppm (broad singlet)~175-180 ppm

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlational data that helps piece together the molecular structure by revealing relationships between different nuclei. wikipedia.orgyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would be used to establish the connectivity of the protons within the piperidine ring, confirming the sequence of the methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu HSQC is essential for unambiguously assigning the signals in the ¹³C spectrum by linking them to their known proton counterparts.

Spectrophotometric and Spectrofluorometric Methods for Detection

Spectrophotometric and spectrofluorometric methods offer simple, rapid, and economical approaches for the quantification of pharmaceuticals. core.ac.uk These techniques typically rely on the reaction of the analyte with a chemical reagent to produce a colored (chromophore) or fluorescent (fluorophore) product, which can then be measured. core.ac.uk

While these methods are widely used for various drug classes, their application specifically for this compound is not extensively documented in recent research literature. ekb.eg The development of such a method would likely involve a derivatization step to introduce a chromophore or fluorophore into the this compound structure, as it does not possess significant native absorbance in the visible range or strong fluorescence. Although versatile, these methods can be less specific than chromatographic and mass spectrometric techniques and may be more susceptible to interference from other compounds in the sample matrix. core.ac.uk

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) in Research

Hyphenated techniques, which couple a separation method like chromatography with a detection method like mass spectrometry, are the cornerstone of modern analytical chemistry for complex mixtures. saspublishers.comnih.gov They offer a powerful combination of separation efficiency and highly specific detection, making them ideal for analyzing this compound in biological samples. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been successfully used to identify meperidine and its metabolites. nih.gov Due to the low volatility of this compound, a derivatization step is often required. One established method involves converting this compound back into its ethyl ester (meperidine) before analysis, allowing for quantification via the more volatile parent drug. researchgate.net The identity of metabolites analyzed by GC is typically confirmed using mass spectrometry. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, and particularly its tandem version (LC-MS/MS), is the preferred method for the confirmation and quantification of this compound in forensic and clinical research. ark-tdm.comfaa.gov This technique does not typically require derivatization, as it can directly analyze polar, non-volatile compounds like this compound. LC-MS/MS provides excellent sensitivity and specificity, allowing for detection at low concentrations in complex matrices such as urine and oral fluid. researchgate.nethpst.cz For instance, a validated LC-MS/MS method has been established for the quantification of this compound in oral fluid with a low limit of quantification (LOQ). hpst.cz

Table 3: Example of LC-MS/MS Parameters for this compound Analysis in Oral Fluid

Parameter Details Source
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) hpst.cz
Sample Matrix Oral Fluid hpst.cz
Separation Column Zorbax Eclipse Plus C18 Rapid Resolution HT (4.6 x 50 mm, 1.8 µm) hpst.cz
Mobile Phase Gradient of Water (20 mM Ammonium Formate, pH 6.4) and Methanol hpst.cz
Ionization Electrospray Ionization (ESI) researchgate.net
Limit of Quantification (LOQ) 25 ng/mL hpst.cz

Computational and Theoretical Chemistry Investigations of Meperidinic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and structural preferences of molecules. scirp.org While specific DFT studies on meperidinic acid are not extensively published, extensive calculations have been performed on its parent compound, pethidine (meperidine), providing a strong basis for understanding its acidic metabolite. nih.govajchem-a.com

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. conflex.net For a flexible molecule like this compound, which contains a piperidine (B6355638) ring and two key substituents (a phenyl group and a carboxylic acid group), multiple low-energy conformations can exist.

Conformational analysis of the related molecule, pethidine, using semiempirical molecular orbital methods, has shown a preference for a phenyl equatorial conformation over a phenyl axial one. nih.gov This preference is often linked to steric hindrance, and a similar finding would be anticipated for this compound. The carboxylic acid group, being smaller than the ethyl ester group of pethidine, might have a slightly different rotational preference, but the dominant conformational driver remains the bulky phenyl group on the piperidine ring. A comprehensive conformational search for this compound would involve systematically rotating the key dihedral angles and performing geometry optimization on each starting structure to identify all stable conformers and their relative energies. uni-muenchen.de

Table 1: Representative Optimized Geometrical Parameters for Pethidine (Meperidine) in the Gas Phase This table presents calculated data for the closely related precursor molecule, pethidine, using the DFT/B3PW91 method. Similar calculations would be applied to determine the precise geometry of this compound. ajchem-a.com

ParameterBond Length (Å) / Bond Angle (°)
Bond Lengths
C-O (carbonyl)1.214
C-O (ether)1.352
C-N (piperidine ring)1.471
C-C (phenyl ring avg.)1.395
Bond Angles
O=C-O124.9
C-N-C (piperidine ring)111.8
C-C-C (phenyl ring avg.)120.0
Dihedral Angles
Phenyl Ring - Piperidine Ring~85.0

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. chemrevlett.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the lone pair of the nitrogen atom, while the LUMO is likely centered on the antibonding π* orbital of the carbonyl group within the carboxylic acid moiety. bhu.ac.in The molecular electrostatic potential (MEP) map would visually represent the charge distribution, highlighting the electronegative oxygen atoms of the carboxyl group as regions of negative potential (nucleophilic sites) and the acidic proton and hydrogens on the piperidine ring as regions of positive potential (electrophilic sites). chemrevlett.combhu.ac.in

Table 2: Calculated Electronic Properties for Pethidine (Meperidine) in Gas Phase Data shown for pethidine using the DFT/B3PW91 method with the DGDZVP basis set. These parameters provide an estimate for the electronic characteristics of this compound. ajchem-a.com

PropertyCalculated Value
Total Energy (kcal/mol)-226.673
HOMO Energy (eV)-6.54
LUMO Energy (eV)-0.31
Energy Gap (ΔE) (eV)6.23
Dipole Moment (Debye)2.520
Ionization Potential (eV)6.54
Electron Affinity (eV)0.31

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structure verification. rsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate NMR chemical shifts (¹H and ¹³C). mdpi.com The calculated vibrational frequencies (IR) can be compared with experimental FT-IR spectra to assign specific peaks to the corresponding molecular vibrations, such as the characteristic C=O stretch of the carboxylic acid and the N-H stretch if the piperidine nitrogen is protonated. ajol.inforsc.org

For this compound, DFT calculations would predict a strong IR absorption band for the C=O stretching of the carboxylic acid, typically around 1700-1750 cm⁻¹. The broad O-H stretch of the acid group would also be a prominent feature. Predicted ¹H NMR chemical shifts would show distinct signals for the aromatic protons, the protons on the piperidine ring, and the N-methyl group. The ¹³C NMR spectrum would be characterized by a signal for the carbonyl carbon at a high chemical shift (typically >170 ppm). ajchem-a.comajol.info

Table 3: Selected Predicted vs. Experimental Spectroscopic Data for Pethidine (Meperidine) This table illustrates the correlation between theoretical predictions and experimental results for the parent compound, highlighting the utility of this approach for this compound. ajchem-a.com

ParameterPrediction MethodCalculated ValueExperimental Value
¹³C NMR (ppm) GIAO-B3LYP/DGDZVP
Carbonyl C171.1~170.0
Aromatic C (avg)128.5~126-128
N-Methyl C41.8~41.5
IR Frequencies (cm⁻¹) B3PW91/DGDZVP
C=O Stretch1735~1730
C-H Stretch (Aromatic)3060~3050
UV-Vis (nm) CIS/B3PW91/DGDZVP202.45 (Gas Phase)~257 (in Ethanol)

Molecular Orbital Analysis and Electronic Properties

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. dovepress.comfrontiersin.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes, flexibility, and interactions with the surrounding environment, such as water. mdpi.com

An MD simulation of this compound in an aqueous solution would reveal how the molecule samples different conformations at physiological temperature. chemrxiv.org It would be particularly useful for studying the hydration shell around the molecule, showing the formation of hydrogen bonds between water molecules and the polar carboxylic acid and tertiary amine groups. Such simulations can elucidate the flexibility of the piperidine ring and the rotational freedom of the phenyl and carboxylate groups, providing a more realistic picture of the molecule's behavior in a biological context than static models alone. mdpi.com

Ligand-Protein Interaction Modeling (In Silico) with Relevant Enzyme Active Sites

This compound is the primary metabolite of pethidine, formed through hydrolysis catalyzed by the human carboxylesterase 1 (hCE1) enzyme found in the liver. nih.govdrugbank.comwikipedia.org Therefore, in silico modeling of its interaction with this enzyme is of significant interest, particularly for understanding product binding and potential feedback inhibition.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tuat.ac.jp It is used to model the interaction between a substrate or inhibitor and an enzyme's active site. nih.gov

A docking study of this compound into the active site of hCE1 would aim to identify its most stable binding pose after the hydrolysis of pethidine. The active site of carboxylesterases contains a catalytic triad (B1167595) (e.g., Ser, His, Glu/Asp). researchgate.net Docking simulations would predict key interactions, such as ionic bonds between the negatively charged carboxylate of this compound and positively charged residues (e.g., arginine or lysine) in the active site. Hydrogen bonds between the ligand and residues like serine or histidine would also be crucial for stabilizing the complex. nih.gov These studies can help explain why this compound is a product and not a substrate, and whether its presence in the active site might inhibit the enzyme from processing further pethidine molecules.

Table 4: Hypothetical Interaction Profile of this compound in the hCE1 Active Site from Molecular Docking This table outlines the types of interactions that would be analyzed in a molecular docking study of this compound with its metabolizing enzyme.

Type of InteractionPotential Interacting Residues in hCE1 Active SiteLigand Group Involved
Ionic InteractionArginine (Arg), Lysine (Lys)Carboxylate group (-COO⁻)
Hydrogen Bond (Acceptor)Serine (Ser), Histidine (His), Tyrosine (Tyr)Carbonyl Oxygen of Carboxylate
Hydrogen Bond (Donor)N/A (unless piperidine N is protonated)N/A
Hydrophobic InteractionPhenylalanine (Phe), Tryptophan (Trp), Leucine (Leu)Phenyl ring
Cation-π InteractionTyrosine (Tyr), Phenylalanine (Phe)Protonated Piperidine Nitrogen

Prediction of Binding Affinities and Interaction Modes

While specific molecular docking and dynamics simulations for this compound are not extensively documented in publicly available literature, its structural relationship to meperidine and other opioids allows for informed predictions regarding its potential interactions with biological targets, such as the µ-opioid receptor (MOR). Meperidine itself is known to act as an agonist at this receptor. drugbank.comiipseries.org

Given that this compound retains the N-methyl-piperidine core of meperidine, it is plausible that it could engage in similar interactions. However, the replacement of the ethyl ester group with a carboxylic acid significantly alters the molecule's electronic and steric properties. The carboxylate group, which would be deprotonated at physiological pH, introduces a negative charge and potential new hydrogen bonding sites. This change could either enhance or diminish binding affinity compared to the parent compound, meperidine.

Molecular dynamics (MD) simulations could further elucidate the stability of these interactions over time. unair.ac.idmdpi.comgalaxyproject.orgfrontiersin.org An MD simulation would model the dynamic movements of the ligand within the binding pocket, providing insights into the conformational flexibility and the lifespan of key intermolecular bonds. nih.gov The stability of the ligand-receptor complex is a critical factor in determining its biological activity.

Table 1: Predicted Interaction Modes of this compound with the µ-Opioid Receptor

Interaction TypePotential Interacting Residue(s) in MORContributing Moiety of this compound
Ionic InteractionAsp147Protonated tertiary amine
Hydrogen BondingTyr148, His297Carboxylic acid group, Piperidine nitrogen
Hydrophobic InteractionsVal300, Trp293, Ile296Phenyl group, Piperidine ring

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comfrontiersin.org While specific QSAR/QSPR models for this compound are not readily found in the literature, the principles can be applied by examining studies on related classes of molecules, such as piperidine and carboxylic acid derivatives. researchgate.netresearchgate.netnih.govnih.gov

A QSAR model for a series of analogs of this compound would aim to predict their analgesic activity or affinity for the opioid receptor based on a set of calculated molecular descriptors. ijnrd.org These descriptors quantify various aspects of the molecule's structure:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: These include properties like partial charges on atoms, dipole moment, and polarizability, which are crucial for understanding intermolecular interactions. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: LogP, the logarithm of the partition coefficient, is a common descriptor for hydrophobicity, which influences how a molecule distributes between aqueous and lipid environments.

A hypothetical QSPR model for this compound and its derivatives could predict physicochemical properties like solubility, melting point, or metabolic stability. plos.orgchimicatechnoacta.rufrontiersin.org For instance, a QSPR study might reveal a correlation between the polar surface area of the molecule and its ability to cross the blood-brain barrier.

The development of such models typically involves the following steps:

Data Set Collection: Gathering a series of compounds with known activities or properties.

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound.

Model Building: Employing statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines) to build a mathematical model relating the descriptors to the activity/property. researchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov

Table 2: Potentially Relevant Descriptors for QSAR/QSPR Modeling of this compound Analogs

Descriptor ClassExample DescriptorsPredicted Influence
ElectronicPartial charge on carboxyl oxygen, Dipole momentReceptor binding, solubility
StericMolecular weight, Molar volumesteric hindrance at binding site
HydrophobicLogP, Polar Surface Area (PSA)Membrane permeability, bioavailability
TopologicalWiener index, Kier & Hall indicesOverall molecular shape and size

Reaction Mechanism Prediction via Computational Approaches for Hydrolysis and Derivatization

The primary formation pathway of this compound is the hydrolysis of its parent compound, meperidine. nih.gov This reaction is catalyzed in the body by human carboxylesterase 1 (hCES1). mdpi.com Computational methods, particularly quantum mechanics (QM), can be used to predict the detailed mechanism of this enzymatic reaction.

By analogy with computational studies on the hCES1-catalyzed hydrolysis of other esters like cocaine, a multi-step mechanism can be proposed for meperidine. mdpi.com The reaction likely proceeds through a "catalytic triad" of amino acids in the enzyme's active site (Ser, His, Glu). The mechanism is expected to involve:

Acylation: The serine residue attacks the carbonyl carbon of meperidine's ester group, forming a tetrahedral intermediate. This intermediate then collapses, releasing ethanol (B145695) and leaving the acyl part of meperidine covalently bonded to the serine residue.

Deacylation: A water molecule, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which subsequently collapses to release this compound and regenerate the free enzyme.

Quantum mechanical calculations can determine the energy barriers (activation energies) for each step of this process, identifying the rate-determining step. nih.gov For example, studies on similar enzyme-catalyzed hydrolysis reactions have calculated activation free energies that are in good agreement with experimental data. nih.gov

Computational approaches can also predict the mechanism of derivatization reactions, such as the esterification of this compound. researchgate.net Acid-catalyzed esterification, for example, is predicted by Density Functional Theory (DFT) calculations to proceed via the protonation of the carboxylic acid's hydroxyl group, leading to the formation of a highly reactive acylium ion. researchgate.net This intermediate then reacts with an alcohol to form the ester. Such computational investigations are valuable for designing prodrugs or for developing analytical methods that require derivatization.

Biochemical and Molecular Mechanistic Investigations of Meperidinic Acid

Interaction with Isolated Enzymes and Receptors: In Vitro Binding Studies

In vitro studies provide a foundational understanding of a compound's direct interactions with biological macromolecules in a controlled, cell-free environment. For meperidinic acid, such studies are primarily informative in the context of its formation and its subsequent lack of interaction with key receptors.

The primary enzymatic interaction associated with this compound is its synthesis from meperidine, a reaction catalyzed by human liver carboxylesterase, specifically the hCE-1 isoenzyme. nih.govnih.gov Studies using purified human liver carboxylesterases have demonstrated that hCE-1 effectively hydrolyzes meperidine to this compound, while the hCE-2 isoenzyme does not exhibit this activity. nih.gov

The kinetics of this metabolic process have been characterized in cell-free systems. Research has established the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the hydrolysis of meperidine by hCE-1. nih.gov These parameters quantify the enzyme's affinity for the substrate (meperidine) and its catalytic efficiency in producing this compound.

EnzymeSubstrateKm (mM)kcat (min-1)ProductSource
Human Liver Carboxylesterase hCE-1Meperidine1.90.67This compound nih.gov

Conversely, investigations into the potential for this compound to inhibit or activate other enzyme systems are not prominent in the scientific literature. Its classification as an inactive metabolite suggests it does not significantly interfere with major enzymatic pathways. cambridge.orgcore.ac.uk Studies have, however, examined how other drugs, such as procainamide (B1213733) and quinidine, can inhibit the hCE-1-mediated hydrolysis of meperidine, thereby reducing the rate of this compound formation. oup.com

Receptor binding assays are used to determine the affinity of a molecule for a specific receptor. bmglabtech.com While its parent compound, meperidine, is known to exert its analgesic effects by binding to opioid receptors (primarily µ- and κ-opioid receptors), this compound is considered pharmacologically inactive. drugbank.comnih.gov This inactivity implies a lack of significant binding to these or other central nervous system receptors. Consequently, detailed receptor binding assays focusing on this compound with purified proteins are largely absent from published research, as scientific efforts have concentrated on the active parent drug and its neurotoxic metabolite, normeperidine.

Enzyme Inhibition/Activation Kinetics in Cell-Free Systems

Cellular Uptake, Efflux, and Subcellular Distribution Mechanisms in Cultured Cells

Research specifically detailing the mechanisms of cellular uptake, efflux, and the subcellular distribution of this compound in cultured cells is limited. In general, cellular transport mechanisms are critical for determining the pharmacokinetics of drugs and their metabolites. mdpi.commdpi.com Efflux transporters, such as P-glycoprotein (P-gp), play a protective role by exporting compounds from cells. mdpi.com

Studies on the parent drug, meperidine, have yielded conflicting results regarding its status as a substrate for P-gp. drugbank.com this compound, being the product of hydrolysis, is more water-soluble than the lipid-soluble meperidine. nih.govnih.gov This increased polarity typically facilitates renal excretion rather than extensive tissue distribution or intracellular accumulation. It is hypothesized that its transport would be geared towards elimination from the body, but specific studies using cultured cells to delineate the transporters involved or its distribution within cellular compartments have not been identified.

Structure-Activity Relationship (SAR) Studies based on Synthesized Analogues in Biochemical Assays

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. mdpi.comyoutube.com There are no known SAR studies based on synthesized analogues of this compound, a fact attributable to its inherent inactivity.

Instead, SAR studies have been conducted extensively on analogues of the parent compound, meperidine, to develop novel ligands for various biological targets, including the serotonin (B10506) transporter (SERT). nih.govuno.edu These studies underscore the critical importance of the ethyl ester group at the 4-position of the piperidine (B6355638) ring for biological activity. The hydrolysis of this ester to a carboxylic acid group—the very modification that creates this compound—is responsible for the loss of pharmacological effect. nih.gov

Key findings from SAR studies on meperidine analogues highlight that:

Large ester substituents and lipophilic groups at the 4-position of the piperidine ring enhance affinity for the serotonin transporter. nih.gov

Modifications to the ester group or N-substitution on the piperidine ring generally lead to a decrease in affinity for the dopamine (B1211576) transporter (DAT). nih.gov

These findings indirectly confirm the structural basis for this compound's inactivity; the presence of the carboxylic acid instead of a lipophilic ester group eliminates the key interactions required for receptor or transporter binding.

Meperidine Analogue ModificationEffect on Transporter AffinitySource
Large ester substituents at 4-positionIncreased SERT affinity nih.gov
Lipophilic groups at 4-positionIncreased SERT affinity nih.gov
Modification of ester groupDecreased DAT affinity nih.gov
N-substitutionGenerally decreased DAT affinity nih.gov

Modulation of Biochemical Pathways in Isolated Cell Lines or Tissues

Consistent with its profile as an inactive metabolite, there is no evidence from the reviewed scientific literature to suggest that this compound modulates biochemical pathways in isolated cell lines or tissues. The parent drug, meperidine, is known to interact with various pathways, most notably by inhibiting the presynaptic uptake of serotonin, which can contribute to serotonin syndrome when combined with other serotonergic agents. nih.gov However, this activity is linked to the parent structure. The transformation of meperidine into this compound represents a key step in detoxification and elimination, yielding a molecule that is subsequently cleared from the body without significant further biochemical interaction. cambridge.orgnih.govnih.gov

Applications in Chemical Research and Methodological Development

Use as a Chemical Precursor or Building Block in Organic Synthesis

Meperidinic acid is recognized as a key precursor and building block in the field of organic synthesis, primarily due to its role in the production of pethidine and its analogues. wikipedia.orgchemeurope.com The structure of this compound, featuring a 1-methyl-4-phenylpiperidine (B1593372) core with a carboxylic acid group, provides a versatile scaffold for chemical modification. wikipedia.org

The synthesis of pethidine itself can proceed through this compound as a key intermediate. One synthetic route involves the hydrolysis of the corresponding nitrile compound to yield the carboxylic acid (this compound), which is subsequently esterified to produce pethidine. tifr.res.in This highlights the compound's fundamental role as a direct precursor to the final active molecule.

Beyond the synthesis of pethidine, this compound is valuable for creating a variety of substituted derivatives. wikipedia.orgchemeurope.com Its potential for use in manufacturing both pethidine and other related compounds has led to its classification as a Schedule II controlled substance in the United States and its inclusion in the UN Single Convention on Narcotic Drugs. wikipedia.orgwikipedia.org This control underscores its significance as a starting material for this class of compounds. Research has also explored the use of this compound as a precursor for other complex heterocyclic moieties, demonstrating its utility as a versatile building block in synthetic chemistry. wikipedia.org

Development of Analytical Reference Standards for Research Purposes

The accurate detection and quantification of drugs and their metabolites are critical in forensic toxicology, clinical chemistry, and pharmaceutical research. This compound serves as an essential analytical reference standard for this purpose. mnk.comresearchgate.net As a major metabolite of pethidine, its presence or absence in biological samples can be a key indicator in determining pethidine use. researchgate.netresearchgate.net

In specific forensic cases, the lack of a commercially available standard for this compound has necessitated its in-house synthesis to serve as a control for analytical testing. researchgate.netoup.com For instance, in an investigation to corroborate a denial of pethidine re-use, this compound was synthesized via alkaline hydrolysis of pethidine to be used as a reference standard for electrospray mass spectrometry analysis. researchgate.netoup.com The presence of pethidine without its major metabolite, this compound, was a critical piece of evidence. researchgate.net

Recognizing this need, several chemical suppliers now offer this compound as an analytical research standard (ARS) or certified reference material (CRM). mnk.comcaymanchem.com These standards are produced for research and laboratory purposes, aiding in the development of analytical methods, routine quality analyses, and other research activities. mnk.com The availability of these standards from commercial sources like Mallinckrodt, Cayman Chemical, and LGC Standards ensures that laboratories have access to high-quality, purified material for calibrating instruments and validating analytical results for both research and forensic applications. mnk.comcaymanchem.comlgcstandards.com

SupplierProduct Name/TypeIntended Use
MallinckrodtThis compound HCl ARSResearch and/or laboratory purposes, analytical methodology development. mnk.com
Cayman ChemicalMeperidine Metabolite (this compound)Research and forensic applications. caymanchem.com
MedKoo BiosciencesThis compoundResearch use and chemical synthesis. medkoo.com

Contribution to the Understanding of Ester Hydrolysis and Carboxylic Acid Metabolism in Chemical Biology

This compound plays a significant role in the field of chemical biology, particularly in studies aimed at understanding drug metabolism mediated by esterase enzymes. The biotransformation of pethidine to this compound is a primary metabolic pathway in humans and serves as a classic example of ester hydrolysis. drugbank.comnih.govnih.gov

This metabolic process is predominantly carried out in the liver by human carboxylesterase 1 (hCE1), a key enzyme in the phase I metabolism of many ester-containing drugs. wikipedia.orgnih.govnih.gov The study of this specific reaction provides valuable insights into how the human body processes and eliminates xenobiotics. Research has demonstrated that the hydrolysis of pethidine is a significant elimination pathway, making the study of this compound formation crucial for understanding the pharmacokinetics of pethidine. nih.gov

Detailed kinetic studies have been performed to characterize the enzymatic hydrolysis of pethidine by hCE1. These studies have determined key parameters that define the efficiency of the enzyme's action on the drug.

Table of Kinetic Parameters for Pethidine Hydrolysis by hCE1

Parameter Value Description
K_m 1.9 mM The Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum. nih.gov
k_cat 0.67 min⁻¹ The catalytic rate constant (turnover number), representing the number of substrate molecules converted to product per enzyme molecule per unit of time. nih.gov

| K_i | 0.4 - 1.3 mM | The inhibition constant, indicating the binding affinity of pethidine to carboxylesterases (hCE-1 and hCE-2). nih.gov |

These findings not only elucidate the metabolic fate of pethidine but also contribute to a broader understanding of carboxylesterase substrate specificity and the mechanisms of drug-drug interactions. nih.govoup.com For example, studies have shown that other drugs can inhibit the hCE1-catalyzed hydrolysis of pethidine, which can alter its biological half-life and effects. oup.com Therefore, this compound is an important tool in chemical biology for probing the function and clinical relevance of human carboxylesterases. nih.govmdpi.com

Future Research Directions and Unresolved Questions in Meperidinic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes for Research Standards

The availability of high-purity meperidinic acid is essential for its use as a research and analytical standard. Currently, its synthesis is often linked to the production pathways of meperidine. wikipedia.org Future research should prioritize the development of synthetic routes that are not only efficient but also environmentally sustainable, aligning with the principles of green chemistry. rpi.edu

Key research objectives include:

Enzymatic Synthesis: Exploring the use of biocatalysts, such as engineered esterases or other enzymes, to perform the hydrolysis of meperidine or related esters under mild, aqueous conditions. This approach could offer high selectivity and reduce the need for harsh chemical reagents. rpi.edu

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, scalability, and efficiency over traditional batch methods, with better control over reaction parameters.

Alternative Starting Materials: Investigating synthetic pathways that utilize more readily available and less controlled starting materials, reducing the reliance on precursors that are strictly regulated due to their proximity to controlled substances.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Strategy Potential Advantages Research Challenges
Traditional Chemical Synthesis Established methodologies Often involves harsh reagents, multiple steps, and potential for hazardous waste.
Biocatalytic/Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendly ("green"). rpi.edu Enzyme discovery and engineering, process optimization for cost-effectiveness.

| Continuous Flow Chemistry | Enhanced safety, scalability, precise control, and improved yield. | High initial setup cost, requirement for specialized equipment. |

Elucidation of Further Minor Biotransformation Pathways and Novel Metabolites

The primary metabolic fate of meperidine is its hydrolysis to this compound by the human carboxylesterase 1 (hCE-1) enzyme. cambridge.orgresearchgate.netnih.gov Meperidine also undergoes N-demethylation to normeperidine, which is subsequently hydrolyzed to northis compound. researchgate.netnih.gov this compound itself is known to be conjugated with glucuronic acid before excretion. drugbank.comnih.gov

Despite this understanding, the complete metabolic profile may not be fully characterized. Future research, employing advanced analytical techniques, could uncover previously unidentified minor metabolites.

Areas for future investigation include:

High-Resolution Mass Spectrometry (HRMS): Using techniques like LC-HRMS/MS to screen for and identify novel, low-abundance metabolites of both meperidine and this compound in various biological matrices.

Phase II Conjugation: Beyond glucuronidation, investigating other potential Phase II conjugation pathways for this compound, such as sulfation or conjugation with amino acids. nih.gov

Enzyme Contribution: While hCE-1 is the primary enzyme for this compound formation, further studies could quantify the contribution of other esterases or pathways, especially in populations with genetic variations in hCE-1. researchgate.netnih.gov

Table 2: Known and Hypothetical Biotransformation Pathways

Parent Compound Primary Reaction Enzyme(s) Resulting Metabolite Status
Meperidine Hydrolysis hCE-1 This compound Known nih.gov
Meperidine N-demethylation CYP2B6, CYP3A4, CYP2C19 Normeperidine Known cambridge.orgresearchgate.net
This compound Glucuronidation UGTs This compound Glucuronide Known drugbank.comnih.gov
This compound Sulfation SULTs This compound Sulfate Hypothetical

Advanced In Silico Modeling for Predictive Research in Chemical Biology

Computational, or in silico, methods are powerful tools in modern chemistry and drug discovery, allowing for the prediction of molecular properties and interactions. japsonline.commdpi.com Applying these techniques to this compound and its potential derivatives could accelerate research significantly.

Future research directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to predict the biological activities of novel this compound derivatives. nih.gov This could help prioritize which new compounds to synthesize for screening.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of hypothetical metabolites or derivatives. nibn.go.jp This can help in assessing the potential liabilities of new chemical entities derived from the this compound scaffold.

Molecular Docking: Performing reverse docking screens, where this compound is computationally tested against a wide array of protein structures to identify potential new biological targets beyond the known opioid system. unipi.it

Exploration of Unique Chemical Reactivity and Derivatization for Novel Applications

This compound possesses two key functional groups ripe for chemical modification: a carboxylic acid and a tertiary amine within a piperidine (B6355638) ring. This duality offers significant opportunities for creating diverse chemical libraries for various applications. One study has already demonstrated the derivatization of this compound into O-meperidinyl-glycollic acid for the purpose of producing antibodies. nih.gov

Future exploration could focus on:

Scaffold for Combinatorial Chemistry: Using this compound as a starting scaffold for combinatorial libraries. The carboxylic acid can be converted to a variety of amides or esters, while the piperidine ring offers further sites for modification.

Development of Chemical Probes: Synthesizing fluorescently-labeled or biotinylated derivatives of this compound to serve as chemical probes for identifying and studying its binding partners or transport proteins.

Bioisosteric Replacement: Creating derivatives where the carboxylic acid is replaced with other acidic functional groups (e.g., tetrazoles) to explore changes in physicochemical properties and biological activity.

Table 3: Potential Derivatization Strategies for this compound

Functional Group Reaction Type Potential Products Possible Application
Carboxylic Acid Amide Coupling Amide library New Chemical Entity (NCE) screening
Carboxylic Acid Esterification Ester library Prodrug design, NCE screening
Carboxylic Acid Reduction Primary alcohol Synthetic intermediate

Integration with High-Throughput Screening Platforms for Chemical Biology Discovery

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds against biological targets to identify "hits." bmglabtech.comevotec.com Libraries of compounds derived from this compound could be integrated into HTS campaigns to uncover entirely new biological functions.

Key opportunities include:

Library Synthesis and Screening: Creating a focused library of this compound derivatives and screening it against a diverse panel of assays (e.g., enzyme inhibition, receptor binding, cell-based phenotypic screens). mdpi.comnih.gov

Fragment-Based Discovery: Using this compound itself as a fragment in fragment-based screening campaigns to identify novel binding interactions with protein targets.

Phenotypic Screening: Employing derivatives in high-content phenotypic screens to identify compounds that induce a desirable cellular effect, with subsequent work to identify the molecular target. nih.gov This approach is valuable when a specific target is not known at the outset.

By pursuing these research avenues, the scientific community can move beyond viewing this compound as a simple metabolite and unlock its potential as a versatile chemical scaffold for novel discovery and application in chemical biology.

Q & A

Q. What methodologies optimize the detection of Meperidinic acid metabolites in complex biological matrices?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with untargeted metabolomics workflows. Use stable isotope-labeled internal standards to correct for matrix effects. For tissue distribution studies, apply microdialysis coupled with LC-MS/MS and validate recovery rates. Include fragmentation patterns (MS/MS libraries) and retention time alignment in supplementary data .

Q. How to design longitudinal studies assessing chronic effects of this compound while controlling for confounding variables?

  • Methodological Answer : Implement a crossover or factorial design with stratified randomization. Control for diet, circadian rhythms, and genetic variability (e.g., using inbred animal models). Use mixed-effects models to analyze repeated measures and include covariates like age/weight. Pre-register protocols to minimize bias and ensure raw datasets are archived for independent verification .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for handling clustered data in this compound toxicity studies?

  • Methodological Answer : Apply hierarchical linear modeling (HLM) or generalized estimating equations (GEEs) to account for nested observations (e.g., multiple organ measurements per subject). Report intraclass correlation coefficients (ICCs) to quantify cluster effects. For dose-response relationships, use non-linear regression with bootstrapped confidence intervals .

Q. How can researchers validate computational predictions of this compound’s receptor-binding affinities?

  • Methodological Answer : Compare in silico docking results (e.g., AutoDock Vina) with experimental surface plasmon resonance (SPR) or radioligand binding assays. Perform molecular dynamics simulations to assess binding stability. Cross-validate with mutagenesis studies to identify critical residues. Publish full parameter sets for computational models to enable replication .

Ethical & Reporting Standards

Q. What ethical considerations apply to in vivo studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal research, including sample size justification, humane endpoints, and anesthesia protocols. For human cell lines, verify ethical sourcing (e.g., HIPAA compliance for patient-derived samples). Disclose conflicts of interest and submit raw data to repositories like Figshare or Zenodo .

Q. How should researchers report contradictory findings in this compound mechanism-of-action studies?

  • Methodological Answer : Clearly delineate experimental conditions (e.g., cell culture media, passage numbers) and statistical thresholds (e.g., p-value adjustments for multiple comparisons). Use funnel plots to assess publication bias in literature reviews. Discuss limitations in the discussion section and propose follow-up experiments (e.g., orthogonal assays) to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.